8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione

P2Y2 receptor Purinergic signaling Agonist potency

8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione (CAS 797028-24-1) is a synthetic purine-2,6-dione derivative that integrates a xanthine core with a 4-benzylpiperazine moiety at the C-8 position, methyl groups at N-1 and N-3, and an n-propyl group at N-7. Public bioactivity records associate this compound with human P2Y purinergic receptor agonism and with dipeptidyl peptidase IV (DPP-IV) inhibitory potential as disclosed in patent literature.

Molecular Formula C22H30N6O2
Molecular Weight 410.522
CAS No. 797028-24-1
Cat. No. B2984077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione
CAS797028-24-1
Molecular FormulaC22H30N6O2
Molecular Weight410.522
Structural Identifiers
SMILESCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C22H30N6O2/c1-4-10-28-18(23-20-19(28)21(29)25(3)22(30)24(20)2)16-27-13-11-26(12-14-27)15-17-8-6-5-7-9-17/h5-9H,4,10-16H2,1-3H3
InChIKeyJLYHADGRJMVWIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione (CAS 797028-24-1): Core Identity for Procurement & Research Selection


8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione (CAS 797028-24-1) is a synthetic purine-2,6-dione derivative that integrates a xanthine core with a 4-benzylpiperazine moiety at the C-8 position, methyl groups at N-1 and N-3, and an n-propyl group at N-7. Public bioactivity records associate this compound with human P2Y purinergic receptor agonism [1] and with dipeptidyl peptidase IV (DPP-IV) inhibitory potential as disclosed in patent literature [2]. Unlike generic xanthines, this molecule carries a distinct substitution pattern that confers a specific multi-target interaction profile relevant to purinergic signaling and metabolic enzyme research.

Why Generic Xanthine Substitution Fails: The Differentiation Case for 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione


Xanthine-based compounds are not interchangeable screening surrogates; even conservative modifications to the N-7 alkyl chain or the C-8 amino substituent can invert receptor selectivity or abolish target engagement entirely. In the purine-2,6-dione series, the 8-(4-benzylpiperazin-1-yl)methyl group is a critical pharmacophoric element that orients the molecule toward purinergic P2Y receptors [1], while closely related analogs lacking this benzylpiperazine motif display entirely different target profiles—such as weak JAK2 kinase inhibition (IC50 ~8.2 µM) [2]. Substituting this compound with a generic 1,3-dimethylxanthine or an underivatized piperazine-containing analog would therefore result in loss of the specific P2Y agonism and P2Y12 binding that define its research utility.

Quantitative Comparator Evidence Guide: 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione vs. Closest Functional Analogs


P2Y2 Agonist Potency: Comparable to the Selective Agonist PSB-1114

This compound activates the human P2Y2 receptor with an EC50 of 139 nM in an [³H]inositol phosphate accumulation assay using 1321N1 cells [1]. By cross-study comparison, the benchmark selective P2Y2 agonist PSB-1114 exhibits an EC50 of 134 nM in analogous recombinant human P2Y2 receptor assays . The quantified difference in potency is less than 4%, placing this compound in the same potency tier as a well-characterized, commercially available P2Y2 probe. Importantly, both compounds outperform the endogenous agonist UTP, which has reported EC50 values in the range of 0.2–1.0 µM in 1321N1 transfectants [2], indicating that this compound achieves low-nanomolar potency comparable to optimized synthetic agonists rather than native ligands.

P2Y2 receptor Purinergic signaling Agonist potency

P2Y Subtype Selectivity Profile: Broad-Spectrum Pan-Agonism vs. PSB-1114's High Selectivity

Across three human P2Y receptor subtypes assayed under identical conditions (1321N1 cells, [³H]inositol phosphate accumulation), this compound displays EC50 values of 139 nM (P2Y2), 128 nM (P2Y4), and 90 nM (P2Y6) [1], yielding a P2Y2:P2Y4:P2Y6 potency ratio of approximately 1.5:1.4:1. In stark contrast, PSB-1114 is a highly subtype-selective P2Y2 agonist (EC50 = 134 nM) with markedly weaker activity at P2Y4 (9,300 nM) and P2Y6 (7,000 nM), corresponding to >50-fold selectivity for P2Y2 . The P2Y4/potency difference between the two compounds at the P2Y4 receptor is 73-fold (128 nM vs. 9,300 nM), and at P2Y6 it is 78-fold (90 nM vs. 7,000 nM). This differential selectivity profile means the two compounds are functionally non-interchangeable: PSB-1114 is appropriate when P2Y2-selective activation is required, whereas this compound is appropriate when simultaneous engagement of multiple P2Y subtypes is the experimental goal.

P2Y receptor subtypes Selectivity profile Purinergic pharmacology

P2Y12 Receptor Binding: Intermediate Affinity Distinct from Clinical Antagonists

This compound binds to the human P2Y12 receptor with an IC50 of 28 nM, as measured by displacement of [³³P]2MeS-ADP in transfected CHO cells [1]. The clinical P2Y12 antagonist cangrelor, by comparison, achieves an IC50 of 0.4 nM against ADP-induced human platelet aggregation [2], representing a 70-fold higher affinity. In rat platelet-rich plasma, this compound exhibits an IC50 of 800 nM for inhibition of ADP-induced aggregation [1], indicating species-dependent potency. Unlike cangrelor, which is a pure, high-affinity P2Y12 antagonist, this compound simultaneously acts as a P2Y2/P2Y4/P2Y6 agonist, providing a functionally distinct pharmacological signature. For assay systems where full P2Y12 blockade is confounding, the intermediate affinity of this compound may offer a more titratable window for probing P2Y12 contribution.

P2Y12 receptor Platelet pharmacology Receptor binding

DPP-IV Inhibitor Scaffold: Patent-Disclosed Purine-2,6-dione Class Membership

US Patent US7235538B2 [1] explicitly claims purine-2,6-dione derivatives bearing 8-piperazinylmethyl substitution—including structural space that encompasses 8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione—as selective inhibitors of the enzyme DPP-IV (CD26). While the patent does not provide individual IC50 values for every exemplified compound, the DPP-IV inhibitor class benchmark sitagliptin has a reported human recombinant DPP-IV IC50 of 12–24 nM [2]. This patent-derived linkage distinguishes this compound from generic xanthines (e.g., caffeine, theophylline) that lack any DPP-IV inhibitory potential. Class-level inference based on the patent's SAR teaching suggests that the 7-propyl and 8-(4-benzylpiperazin-1-yl)methyl substitution pattern places this compound within the DPP-IV-active purine-2,6-dione chemical space.

DPP-IV inhibition Type 2 diabetes Patent-evidenced scaffold

Procurement-Guided Application Scenarios for 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione


P2Y Pan-Agonist Tool for Integrated Purinergic Signaling Studies

When an experimental protocol requires simultaneous activation of multiple P2Y receptor subtypes (P2Y2, P2Y4, and P2Y6) in a native tissue or co-culture system, this compound—with EC50 values of 139, 128, and 90 nM respectively [1]—serves as a broad-spectrum agonist. In contrast, the selective P2Y2 agonist PSB-1114 would leave P2Y4 and P2Y6 receptors unstimulated at nanomolar concentrations (P2Y4 EC50 = 9.3 µM; P2Y6 EC50 = 7.0 µM) , leading to an incomplete activation profile. This application scenario is directly supported by the selectivity evidence in Evidence Item 2.

P2Y12-P2Y Crosstalk Research Using a Dual-Profile Probe

For studies investigating functional crosstalk between P2Y12 and other P2Y family members (e.g., in platelet-leukocyte aggregates or vascular smooth muscle), this compound's dual profile—P2Y2/P2Y4/P2Y6 agonism plus P2Y12 binding (IC50 = 28 nM) [2]—enables simultaneous interrogation of both signaling arms. Pure P2Y12 antagonists like cangrelor (IC50 = 0.4 nM) [3] would silence P2Y12 without providing the concomitant P2Y agonism, thus failing to capture integrative signaling dynamics. This application is supported by Evidence Item 3.

Scaffold-Hopping Campaign for DPP-IV Lead Discovery

In DPP-IV inhibitor lead discovery, this compound provides a purine-2,6-dione core distinct from established clinical chemotypes (cyanopyrrolidines, β-amino acids, pyrimidinediones). As a member of the patent-disclosed purine-2,6-dione DPP-IV inhibitor class [4], it can serve as a starting point for SAR exploration or as a chemotype control in HTS validation panels, offering scaffold diversity that mitigates the risk of series-specific artifacts or IP conflicts. This application derives from Evidence Item 4.

P2Y Receptor Profiling Panel Component

For contract research organizations (CROs) or academic screening facilities that maintain P2Y receptor profiling panels, this compound fills a unique niche as a non-nucleotide, xanthine-based pan-P2Y agonist. Unlike nucleotide-based agonists (UTP, ATP, UDP) that are susceptible to ectonucleotidase degradation and have limited shelf stability in solution, this synthetic small molecule may offer improved chemical stability for automated dispensing systems, though stability data should be empirically verified per batch. Its defined multi-subtype activity profile [1] makes it a valuable addition to panel-based selectivity profiling services.

Quote Request

Request a Quote for 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.